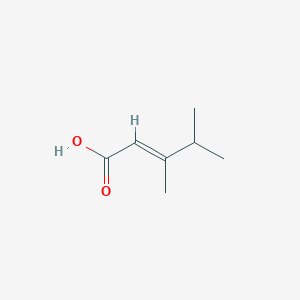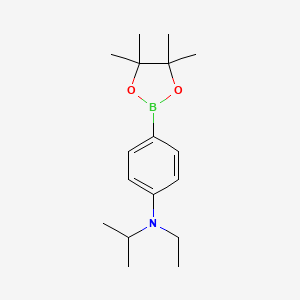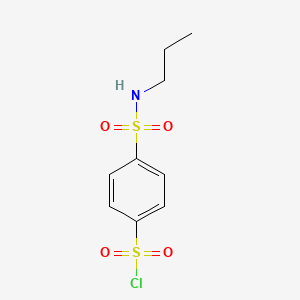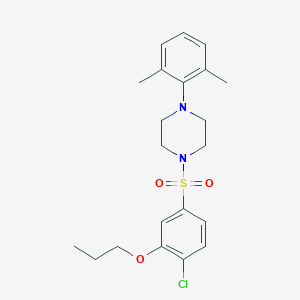
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H27FN6O2 and its molecular weight is 498.562. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, similar in structure to the compound , has shown significant insights into their luminescent properties and photo-induced electron transfer mechanisms. The fluorescence of these compounds can be quenched through a photo-induced electron transfer process from the alkylated amine donor to the naphthalimide moiety, highlighting their potential as pH probes and in the development of fluorescent materials (Gan et al., 2003).
Synthesis and Characterization of Derivatives
The synthesis and characterization of new derivatives of naphthalene and tetracyclic diazaquinone highlight the chemical versatility and potential for creating novel compounds with specific properties. These studies lay the groundwork for further exploration of their applications in materials science and biochemistry (Abdassalam et al., 2019).
Antimicrobial and Antituberculosis Activity
Purine connected piperazine derivatives have been synthesized and evaluated for their potent inhibitory activity against Mycobacterium tuberculosis. This research not only provides insights into the design of new antituberculosis agents but also highlights the potential therapeutic applications of purine-piperazine linked compounds (Konduri et al., 2020).
Photophysical Properties and Solvatochromism
The study of naphthalene-1,8-dicarboxylic acid derivatives, related to the core structure of the compound , reveals their photophysical properties and solvatochromism. These findings are crucial for developing new fluorescent bioactive compounds and for applications in bio-imaging studies (Nicolescu et al., 2020).
Antiviral Activity
Diketopiperazine derivatives from marine-derived actinomycetes have shown modest to potent antiviral activity against the influenza A (H1N1) virus. This research demonstrates the potential of marine-derived compounds in the development of new antiviral agents and highlights the importance of natural products in drug discovery (Wang et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of the fluorobenzyl and naphthalen-1-ylmethyl groups onto a purine scaffold. The piperazine moiety is then added to the purine scaffold to form the final compound.", "Starting Materials": [ "2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine", "2-fluorobenzylamine", "1-bromonaphthalene", "piperazine", "potassium carbonate", "N,N-dimethylformamide (DMF)", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 1-bromonaphthalene in the presence of potassium carbonate and DMF to form 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 2: 7-(naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with 2-fluorobenzylamine in the presence of acetonitrile and sodium hydroxide to form 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine.", "Step 3: 8-(4-(2-fluorobenzyl)naphthalen-1-ylmethyl)-2,6-dioxo-3-methyl-1,2,3,6-tetrahydropurine is reacted with piperazine in the presence of DMF to form 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: The final compound is purified by recrystallization from diethyl ether and water." ] } | |
CAS番号 |
886910-85-6 |
製品名 |
8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione |
分子式 |
C28H27FN6O2 |
分子量 |
498.562 |
IUPAC名 |
8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C28H27FN6O2/c1-32-25-24(26(36)31-28(32)37)35(18-20-10-6-9-19-7-2-4-11-22(19)20)27(30-25)34-15-13-33(14-16-34)17-21-8-3-5-12-23(21)29/h2-12H,13-18H2,1H3,(H,31,36,37) |
InChIキー |
IBSMNOAPDKSDRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CC5=CC=CC6=CC=CC=C65 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-5-(3-methylbut-2-enyl)triazolo[1,5-a]pyrazin-4-one](/img/structure/B2551568.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2551574.png)

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)



![N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2551584.png)
![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)